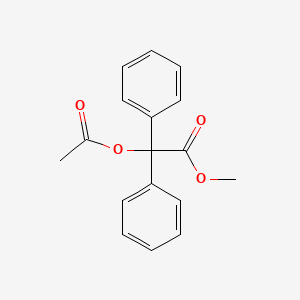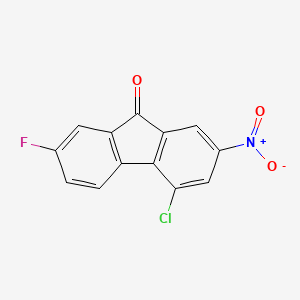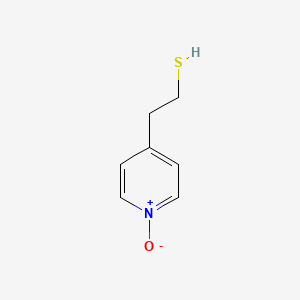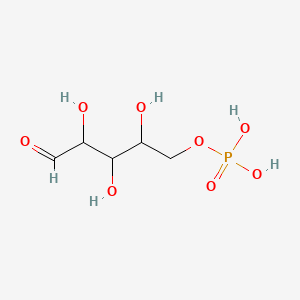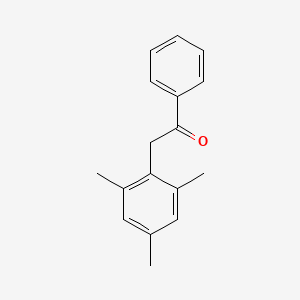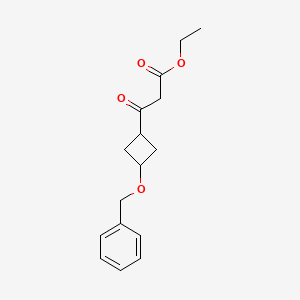![molecular formula C14H18Cl3NO B13988334 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide CAS No. 92302-43-7](/img/structure/B13988334.png)
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide is a chemical compound with the molecular formula C14H18Cl3NO. It is characterized by its dense structure and high boiling point of 442.2ºC at 760 mmHg . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide involves several steps. One common method includes the reaction of 4-chlorophenylacetonitrile with 2,2-dichloropropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Comparaison Avec Des Composés Similaires
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide can be compared with other similar compounds such as:
N-[dichloro(methyl)silylmethyl]-N-(4-chlorophenyl)acetamide: This compound has a similar structure but includes a silyl group, which may alter its chemical properties and reactivity.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): While structurally different, DDE shares some chemical properties and is used in similar research applications.
Propriétés
Numéro CAS |
92302-43-7 |
|---|---|
Formule moléculaire |
C14H18Cl3NO |
Poids moléculaire |
322.7 g/mol |
Nom IUPAC |
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C14H18Cl3NO/c1-3-8-14(2,18-13(19)12(16)17)9-10-4-6-11(15)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,18,19) |
Clé InChI |
AUUPGLLCZMADSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


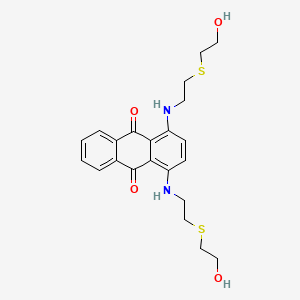
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)

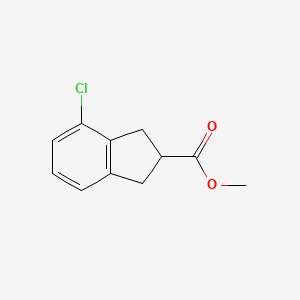
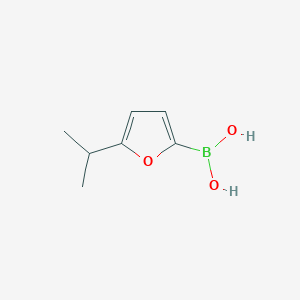
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

